molecular formula C21H20N2OS B5808706 N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylamide

N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylamide

Cat. No. B5808706
M. Wt: 348.5 g/mol
InChI Key: PXEKUNIXFQADQW-ZHACJKMWSA-N
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Description

N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential in various biological applications.

Mechanism of Action

The mechanism of action of N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylamide involves the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. It has been found to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. Additionally, it has been shown to inhibit the activation of NF-κB, a signaling pathway that is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death that is essential for maintaining tissue homeostasis. Additionally, it has been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylamide is its potent antitumor activity against a wide range of cancer cell lines. Additionally, it exhibits anti-inflammatory, antioxidant, and antimicrobial properties, which make it a potential candidate for various biological applications. However, one of the major limitations of this compound is its limited solubility in aqueous media, which makes it difficult to use in in vivo experiments.

Future Directions

The potential of N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylamide in various biological applications has led to the identification of several future directions for research. One of the major future directions is the development of novel analogs of this compound that exhibit improved solubility and bioavailability. Additionally, the use of N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylamide in combination with other chemotherapeutic agents is another potential future direction for research. Finally, the investigation of the potential of this compound in other biological applications, such as neuroprotection and cardiovascular disease, is another potential future direction for research.

Synthesis Methods

The synthesis of N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylamide involves the reaction of 2-aminothiazole with 3-methylbenzyl bromide, followed by the reaction of the resulting product with 4-methylphenylacryloyl chloride. This reaction yields N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylamide as a white crystalline solid.

Scientific Research Applications

N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylamide has been extensively studied for its potential in various biological applications. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines. Additionally, it has been found to possess anti-inflammatory, antioxidant, and antimicrobial properties.

properties

IUPAC Name

(E)-3-(4-methylphenyl)-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2OS/c1-15-6-8-17(9-7-15)10-11-20(24)23-21-22-14-19(25-21)13-18-5-3-4-16(2)12-18/h3-12,14H,13H2,1-2H3,(H,22,23,24)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEKUNIXFQADQW-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NC2=NC=C(S2)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NC2=NC=C(S2)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide

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